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molecular formula C11H14ClNO B1581944 N-(4-chlorophenyl)pivalamide CAS No. 65854-91-3

N-(4-chlorophenyl)pivalamide

Cat. No. B1581944
M. Wt: 211.69 g/mol
InChI Key: IZISMXMXCLUHGI-UHFFFAOYSA-N
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Patent
US06028237

Procedure details

4-Chloroaniline (52.7 kg, 413 mol) was dissolved in a mixture of t-butyl methyl ether (180 kg), 30% aqueous sodium hydroxide (61.6 kg, 463 mol) and water (24.2 kg), then cooled to 15° C. To the resulting slurry was charged trimethylacetyl chloride (52.2 kg, 448 mol) over 1 h, keeping the temperature below 40° C. After stirring 30 min at 30° C. the slurry was cooled to -10° C. and held for 2 hours. The product was collected by filtration, washed with a solution of 90/10 water/methanol (175 kg), then dried in vacuo to give 85 kg (97% yield) of the title compound as a crystalline solid: mp 152-153° C.; 1H NMR (300 MHz, CDCl3) δ7.48 (d, J=9 Hz, 2H) 7.28 (d, J=9 Hz, 2H); 13C NMR (75 MHz, CDCl3) d 176.7, 136.6, 129.1, 128.9, 121.4, 39.6, 27.6.
Quantity
52.7 kg
Type
reactant
Reaction Step One
Quantity
61.6 kg
Type
reactant
Reaction Step One
Name
Quantity
24.2 kg
Type
reactant
Reaction Step One
Quantity
180 kg
Type
solvent
Reaction Step One
Quantity
52.2 kg
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[OH-].[Na+].O.[CH3:12][C:13]([CH3:18])([CH3:17])[C:14](Cl)=[O:15]>COC(C)(C)C>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14](=[O:15])[C:13]([CH3:18])([CH3:17])[CH3:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
52.7 kg
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
61.6 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24.2 kg
Type
reactant
Smiles
O
Name
Quantity
180 kg
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
52.2 kg
Type
reactant
Smiles
CC(C(=O)Cl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After stirring 30 min at 30° C. the slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -10° C.
WAIT
Type
WAIT
Details
held for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with a solution of 90/10 water/methanol (175 kg)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 kg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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